molecular formula C11H19NO6 B1286515 Boc-N-Me-Glu-OH CAS No. 2044709-99-9

Boc-N-Me-Glu-OH

Cat. No. B1286515
CAS RN: 2044709-99-9
M. Wt: 261.27 g/mol
InChI Key: PWMNLLDSCMBEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-N-Me-Glu-OH” is a derivative of glutamate . It is a white to off-white crystalline powder . The molecular formula of “Boc-N-Me-Glu-OH” is C11H19NO6 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

“Boc-N-Me-Glu-OH” contains total 36 bond(s); 17 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 2 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 2 hydroxyl group(s) . It contains total 37 atom(s); 19 Hydrogen atom(s), 11 Carbon atom(s), 1 Nitrogen atom(s), and 6 Oxygen atom(s) .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

“Boc-N-Me-Glu-OH” is a white to off-white crystalline powder . The molecular formula of “Boc-N-Me-Glu-OH” is C11H19NO6 .

Scientific Research Applications

Peptide Synthesis

Boc-N-Me-Glu-OH is commonly used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amine group during the synthesis process. Once the peptide synthesis is complete, the Boc group can be removed to expose the amine group for further reactions.

Preparation of N-Methylamino Acids

This compound is used in the preparation of N-methylamino acids . N-methylamino acids are important in the development of peptidomimetics, substances that mimic the biological activity of peptides, which can have therapeutic applications.

Development of Peptidomimetics

As mentioned above, N-methylamino acids, which can be prepared using Boc-N-Me-Glu-OH, are crucial in the development of peptidomimetics . Peptidomimetics are designed to mimic the biological activity of peptides but are often more stable and can have improved pharmacological properties.

Protease Research

Boc-N-Me-Glu-OH can be used in protease research . Proteases are enzymes that break down proteins and peptides, and understanding their function and behavior is crucial in many areas of biological research, including the development of medications.

Apoptosis Studies

This compound can also be used in apoptosis studies . Apoptosis is the process of programmed cell death, and understanding this process is important in many areas of biology and medicine, including cancer research.

Metabolism Research

Boc-N-Me-Glu-OH can be used in metabolism research . Understanding how different substances are metabolized in the body is crucial for the development of new drugs and therapies.

Safety and Hazards

When handling “Boc-N-Me-Glu-OH”, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMNLLDSCMBEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Glu-OH

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